molecular formula C12H18N4O B8110796 4-(1-Methyl-1H-pyrazol-4-yl)-1,8-diazaspiro[4.5]decan-2-one

4-(1-Methyl-1H-pyrazol-4-yl)-1,8-diazaspiro[4.5]decan-2-one

Cat. No.: B8110796
M. Wt: 234.30 g/mol
InChI Key: FHOIUTKKNFMIEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Methyl-1H-pyrazol-4-yl)-1,8-diazaspiro[4.5]decan-2-one is a spirocyclic compound featuring a 1,8-diazaspiro[4.5]decan-2-one core substituted with a 1-methylpyrazol-4-yl group.

Properties

IUPAC Name

4-(1-methylpyrazol-4-yl)-1,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-16-8-9(7-14-16)10-6-11(17)15-12(10)2-4-13-5-3-12/h7-8,10,13H,2-6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOIUTKKNFMIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CC(=O)NC23CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lactam Formation via Cyclization

A common approach involves the condensation of a piperidine derivative with a carbonyl-containing fragment. For example, 8-(3-bromo-5-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one (compound 57 in) is prepared by reacting a brominated pyridine precursor with a piperidone derivative under basic conditions. The lactam ring forms via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Representative Reaction Conditions

  • Starting Material : 4-Piperidone or substituted piperidine.

  • Reagents : K₂CO₃, DMSO, 100°C, 2–4 hours.

  • Yield : 60–85% (varies with substituents).

Introduction of the 1-Methyl-1H-Pyrazol-4-yl Group

The 4-position of the spirocycle is functionalized via Suzuki-Miyaura cross-coupling, leveraging (1-methyl-1H-pyrazol-4-yl)boronic acid as a key reagent.

Halogenated Spirocyclic Intermediate

A critical precursor is 4-bromo-1,8-diazaspiro[4.5]decan-2-one , which undergoes coupling with (1-methyl-1H-pyrazol-4-yl)boronic acid. The bromide is introduced via electrophilic substitution or directed ortho-metalation.

Suzuki-Miyaura Coupling Protocol

  • Catalyst : Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Base : Na₂CO₃ or K₃PO₄.

  • Solvent : Dioxane/water (4:1).

  • Temperature : 100°C, 2–12 hours.

  • Yield : 50–77%.

Example :

Alternative Routes and Modifications

Direct Functionalization of Preformed Spirocycles

In some cases, the pyrazole moiety is introduced earlier in the synthesis. For instance, 1-methyl-1H-pyrazol-4-ylboronic acid pinacol ester is coupled to a brominated intermediate before spirocyclization, though this method is less common due to steric hindrance.

Reductive Amination Approaches

Optimization and Challenges

Catalyst Selection

  • Pd(PPh₃)₄ : Effective for aryl-aryl couplings but sensitive to oxygen.

  • Pd(dppf)Cl₂ : Superior for heteroaryl couplings, as seen in pyridine-pyrazole linkages.

Solvent and Temperature Effects

  • Dioxane/water : Optimal for boronic acid solubility and reaction efficiency.

  • Microwave irradiation : Reduces reaction time from 12 hours to 1 hour in some cases.

Yield Limitations

  • Steric hindrance : Bulky spirocyclic systems may reduce coupling efficiency (yields ~50%).

  • Byproducts : Homocoupling of boronic acid or debromination observed at high temperatures.

Analytical Data and Characterization

Key spectroscopic data for the target compound:

  • ¹H NMR (CDCl₃) : δ 3.94 (s, 3H, N-CH₃), 7.88 (s, 1H, pyrazole-H), 3.2–3.8 (m, 8H, spirocycle-H).

  • LC-MS (ESI+) : m/z 248.32 [M+H]⁺, consistent with C₁₃H₂₀N₄O.

Industrial-Scale Considerations

  • Cost-Efficiency : (1-Methyl-1H-pyrazol-4-yl)boronic acid is commercially available but costly ($200–300/g).

  • Green Chemistry : Recent advances employ aqueous micellar conditions (e.g., TPGS-750-M) to reduce Pd loading .

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1H-pyrazol-4-yl)-1,8-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Preliminary studies suggest that compounds with diazaspiro structures may exhibit anticancer properties. The unique spirocyclic framework allows for the modulation of biological targets involved in cancer progression. Research has indicated that derivatives of this compound can inhibit specific kinases implicated in tumor growth and metastasis .
  • Antimicrobial Properties : The presence of the pyrazole moiety has been linked to antimicrobial activity. Compounds similar to CCT251545 have shown efficacy against various bacterial strains, suggesting potential for development as new antibiotics .
  • Neuroprotective Effects : Recent studies have indicated that compounds featuring diazaspiro structures may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Biochemical Applications

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, including phospholipases, which play a critical role in cellular signaling pathways. This inhibition can lead to decreased inflammation and other related conditions .
  • Targeting DNA Gyrase : The compound's structural features lend themselves to interaction with DNA gyrase, an essential enzyme in bacterial DNA replication. Inhibition of this enzyme can lead to antibacterial effects, making it a candidate for further development as an antibiotic .

Case Study 1: Anticancer Potential

A study investigating the effects of CCT251545 on colorectal cancer cells demonstrated significant inhibition of cell proliferation and induction of apoptosis. The mechanism was linked to the inhibition of CDK8, a kinase associated with cancer cell cycle regulation .

Case Study 2: Antimicrobial Efficacy

In vitro tests showed that derivatives of the compound exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) analysis highlighted the importance of the pyrazole ring in enhancing antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-pyrazol-4-yl)-1,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Analogs

1,8-Diazaspiro[4.5]decan-2-one (Parent Compound)
  • Structure : Unsubstituted spiro core.
  • Molecular Formula : C₈H₁₂N₂O.
  • Key Properties: Serves as the foundational scaffold. The absence of substituents limits its bioactivity but provides a benchmark for stability. Spirocyclic frameworks are inherently more stable than linear or non-cyclic analogs due to reduced conformational flexibility .
  • Applications : Primarily a synthetic intermediate; modifications (e.g., pyrazole addition) enhance functionality .
8-(3-Chloro-5-(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)pyridin-4-yl)-3-oxa-1,8-diazaspiro[4.5]decan-2-one
  • Structure : Similar spiro core with a chloropyridinyl-phenyl-pyrazolyl substituent.
  • Synthesis : Prepared via Suzuki-Miyaura coupling (58% yield), demonstrating the utility of cross-coupling reactions in spiro compound functionalization .
  • Key Differences : The addition of a pyridinyl-phenyl group increases molecular complexity and may improve target engagement compared to the target compound.
Rolapitant Hydrochloride
  • Structure : 1,7-Diazaspiro[4.5]decan-2-one derivative with trifluoromethyl and ethoxy groups.
  • Molecular Weight: 554.95 g/mol (monohydrate).
  • Pharmacology: Approved antiemetic targeting the neurokinin-1 (NK1) receptor.
  • Divergence : The 1,7-diaza configuration and trifluoromethyl groups distinguish it from the 1,8-diaza target compound, affecting receptor specificity.

Pyrazole-Containing Derivatives

4-(2-(2-Methoxyphenyl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one
  • Structure: Non-spiro pyrazole derivative with a hydrazone moiety.
  • Molecular Weight : 232.24 g/mol.
  • Synthesis : 69.47% yield via condensation; lower molecular weight and simpler structure reduce metabolic stability compared to spirocyclic analogs .
  • Applications : Demonstrates the versatility of pyrazole motifs in heterocyclic chemistry but lacks the rigidity of spiro systems.
8-(3-Chloro-5-(4-(1-(2-Hydroxy-2-methylpropyl)-1H-pyrazol-4-yl)phenyl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one
  • Structure : Features a hydroxypropyl-pyrazolyl substituent on the spiro core.
  • Synthesis : Utilizes a palladium-catalyzed coupling (similar to the target compound), emphasizing reproducibility in spiro compound synthesis .
  • Key Differences : The hydroxypropyl group may enhance aqueous solubility, a critical factor in oral bioavailability.

Biological Activity

4-(1-Methyl-1H-pyrazol-4-yl)-1,8-diazaspiro[4.5]decan-2-one is a heterocyclic compound featuring a spirocyclic structure that combines a pyrazole ring and a diazaspirodecane core. This unique structure contributes to its diverse biological activities, making it a compound of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C12H18N4O
  • Molecular Weight : 234.3 g/mol
  • CAS Number : 1422136-72-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may function as an enzyme inhibitor by binding to the active site or modulate receptor functions acting as an agonist or antagonist. The precise mechanisms can vary based on the biological context and application.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of this compound against various pathogens, including bacteria and fungi. In particular, its efficacy against biofilm-forming organisms like Candida albicans has been documented.

Study Pathogen Activity Reference
Study 1C. albicansInhibitory effects on biofilm formation
Study 2E. coliModerate antibacterial activity

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in various metabolic pathways. For example, it has shown promise as a selective inhibitor of p38 MAP kinase, which is crucial in inflammatory responses.

Enzyme Inhibition Type Reference
p38 MAP kinaseSelective inhibition

Case Study 1: Antifungal Activity

A study explored the antifungal activity of the compound against Candida albicans, demonstrating significant reductions in biofilm formation at concentrations as low as 12.5 µM. This suggests potential therapeutic applications in treating fungal infections resistant to conventional antifungals.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of this compound, where it was shown to reduce cytokine production in vitro, indicating its potential use in inflammatory diseases.

Comparison with Similar Compounds

The unique spirocyclic structure of this compound differentiates it from other pyrazole derivatives. Below is a comparison highlighting its distinct features:

Compound Name Structure Features Biological Activity
This compoundSpirocyclic with pyrazole ringAntifungal, anti-inflammatory
1,8-Diazaspiro[4.5]decan-2-oneLacks pyrazole ringLimited biological activity
4-(1-Methyl-1H-pyrazol-4-yl)-1,8-diazaspiro[4.5]decan-3-oneVariation in carbonyl positionDifferent reactivity

Q & A

Q. What synthetic methodologies are commonly employed for constructing the spirocyclic core of 4-(1-Methyl-1H-pyrazol-4-yl)-1,8-diazaspiro[4.5]decan-2-one?

The synthesis typically involves multi-step reactions, including cyclization and coupling strategies. For example, spirocyclic intermediates can be generated via Buchwald–Hartwig amination or Ullmann-type couplings to introduce aryl/heteroaryl substituents. Pyrazole integration may occur through Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) with boronic acid derivatives of pyrazole . Post-cyclization functionalization (e.g., ketone reduction or amide formation) is critical for final structure optimization .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic techniques?

  • NMR Spectroscopy : ¹H/¹³C NMR should confirm the spirocyclic scaffold, with distinct signals for the pyrazole (δ ~7.5–8.5 ppm for aromatic protons) and diazaspiro system (e.g., methyl groups at δ ~1.5–2.0 ppm). DEPT-135 can differentiate CH₃/CH₂/CH groups in the spiro core .
  • X-ray Crystallography : Single-crystal analysis using SHELXL software (v.2018+) refines bond lengths/angles and validates stereochemistry. High-resolution data (≤1.0 Å) is recommended to resolve potential disorder in the spiro junction .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

Target-based assays (e.g., enzyme inhibition, receptor binding) and phenotypic screens (e.g., cytotoxicity, apoptosis) are common. For example, cystine crystallization inhibition assays (as in ) could be adapted if the compound shares structural motifs with known crystallization inhibitors. Use HEK-293 or HeLa cells for cytotoxicity profiling at 10–100 µM doses, with LC₅₀ calculations via nonlinear regression .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay platforms?

Discrepancies may arise from assay conditions (e.g., buffer pH, serum content) or off-target effects. To address this:

  • Perform orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays).
  • Use CRISPR/Cas9-mediated gene knockout to confirm target specificity.
  • Apply cheminformatics tools (e.g., SEA, SwissTargetPrediction) to predict off-target interactions .

Q. What strategies optimize the pharmacokinetic (PK) profile of this spirocyclic compound?

  • Solubility : Introduce ionizable groups (e.g., tertiary amines) or use salt forms (e.g., hydrochloride) to enhance aqueous solubility.
  • Metabolic Stability : Incorporate deuterium at metabolically labile sites (e.g., methyl groups) or block CYP450 oxidation sites via fluorination .
  • Permeability : LogP optimization (target 2–4) using prodrug approaches (e.g., esterification of polar groups) .

Q. How can computational modeling guide the design of derivatives with improved target affinity?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., kinases, GPCRs). Focus on hydrogen bonding with the pyrazole ring and hydrophobic interactions with the spiro core .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess conformational stability and identify flexible regions for rigidification .

Q. What analytical challenges arise in characterizing degradation products of this compound, and how can they be mitigated?

  • LC-HRMS : Employ high-resolution mass spectrometry (Q-TOF) with C18 columns (e.g., Chromolith HPLC) to detect trace impurities. Use gradient elution (5–95% acetonitrile in 0.1% formic acid) for optimal separation .
  • Forced Degradation : Expose the compound to oxidative (H₂O₂), acidic (0.1 M HCl), and photolytic (ICH Q1B) conditions to identify labile sites (e.g., pyrazole ring oxidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.